molecular formula C21H20F3N3O3 B6543429 4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide CAS No. 1040673-81-1

4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide

Cat. No.: B6543429
CAS No.: 1040673-81-1
M. Wt: 419.4 g/mol
InChI Key: XOJGAWVRTYTBIA-UHFFFAOYSA-N
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Description

    Reactants: The benzamide intermediate and cyclopropylamine.

    Conditions: This step often requires a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

  • Step 3: Addition of the Trifluoromethyl Group

      Reactants: The cyclopropane-containing intermediate and a trifluoromethylating agent like trifluoromethyl iodide.

      Conditions: This reaction is typically performed under anhydrous conditions with a strong base such as sodium hydride (NaH).

  • Industrial Production Methods

    Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide typically involves multi-step organic reactions

    • Step 1: Synthesis of Benzamide Core

        Reactants: Benzoyl chloride and an appropriate amine.

        Conditions: The reaction is usually carried out in the presence of a base such as triethylamine at low temperatures to prevent side reactions.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

      Reduction: Reduction reactions can target the amide groups, converting them into amines.

      Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

      Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.

    Major Products

      Oxidation: Cyclopropanone derivatives.

      Reduction: Primary or secondary amines.

      Substitution: Various substituted benzamides depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

    In chemistry, 4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology

    Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

    Medicine

    In medicine, research focuses on its potential anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group, in particular, is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

    Industry

    Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

    Mechanism of Action

    The mechanism by which 4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways.

      Molecular Targets: Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

      Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-cyclopropaneamido-N-(2-{[3-(fluoromethyl)phenyl]formamido}ethyl)benzamide
    • 4-cyclopropaneamido-N-(2-{[3-(methyl)phenyl]formamido}ethyl)benzamide
    • 4-cyclopropaneamido-N-(2-{[3-(chloromethyl)phenyl]formamido}ethyl)benzamide

    Uniqueness

    Compared to similar compounds, 4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a more potent and versatile candidate for various applications.

    Properties

    IUPAC Name

    N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-3-(trifluoromethyl)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H20F3N3O3/c22-21(23,24)16-3-1-2-15(12-16)19(29)26-11-10-25-18(28)13-6-8-17(9-7-13)27-20(30)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,25,28)(H,26,29)(H,27,30)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XOJGAWVRTYTBIA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H20F3N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    419.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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